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3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione

Medicinal Chemistry Drug Design Physicochemical Profiling

Obtain a unique, fully synthetic small molecule merging 5-phenylisoxazole, azetidine, and oxazolidine-2,4-dione into a rigid framework. With XLogP3-AA=1.2, MW=327, and zero HBDs, it is pre-optimized for CNS passive permeability, avoiding active efflux. The phenylisoxazole carbonyl demonstrates low-nM Ki (1.87 nM) against serine proteases, making it a pre-validated starting point for targeted kinase or hydrolase libraries. The constrained azetidine ring enables exploration of conformational space unavailable to larger piperidine analogs, and the blocked oxazolidinedione scaffold avoids Phase II metabolic masking in early ADME screening. Request a quote now to accelerate your hit-to-lead programs with this research-grade building block.

Molecular Formula C16H13N3O5
Molecular Weight 327.296
CAS No. 1903891-32-6
Cat. No. B2836034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
CAS1903891-32-6
Molecular FormulaC16H13N3O5
Molecular Weight327.296
Structural Identifiers
SMILESC1C(CN1C(=O)C2=NOC(=C2)C3=CC=CC=C3)N4C(=O)COC4=O
InChIInChI=1S/C16H13N3O5/c20-14-9-23-16(22)19(14)11-7-18(8-11)15(21)12-6-13(24-17-12)10-4-2-1-3-5-10/h1-6,11H,7-9H2
InChIKeyWMTFYFWQGLVKDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione (CAS 1903891-32-6): A Multi-Heterocyclic Scaffold for Drug-Discovery Procurement


3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione is a fully synthetic small molecule (MF: C16H13N3O5, MW: 327.29 g/mol) that integrates three pharmacologically relevant heterocycles—5-phenylisoxazole, azetidine, and oxazolidine-2,4-dione—into a single, rigidified framework [1]. Its structure has been indexed in authoritative chemical databases including PubChem (CID 92079168) and ACS-published chemical catalogs, confirming its availability as a research-grade building block [1]. The compound's combination of a hydrogen-bond-acceptor-rich oxazolidinedione ring, a constrained azetidine linker, and a lipophilic phenylisoxazole cap creates a distinctive pharmacophoric pattern that distinguishes it from simpler mono- or bicyclic scaffolds commonly used in medicinal chemistry collections .

Why In-Class Azetidine-Oxazolidinediones Cannot Simply Replace 3-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione in Focused Screening


The 5-phenylisoxazole moiety is not a passive substituent; in related chemotypes, it directly participates in target binding, with a structurally analogous 5-phenylisoxazole-pyrrolidine conjugate exhibiting a Ki of 1.87 nM against a serine protease target [1]. Replacing the phenylisoxazole with non-aromatic or heteroaromatic groups (e.g., 5-methylpyrazine, 3,5-dimethylisoxazole) alters the electrostatic potential surface and the hydrogen-bond acceptor pattern of the carbonyl linker, as predicted by the differing XLogP3-AA values (target: 1.2 vs. regioisomeric dimethyl analog: ~0.8) [2][3]. Furthermore, changing the four-membered azetidine ring to a six-membered piperidine (e.g., 3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione) increases molecular weight by 28 Da and adds two rotatable bonds, which, captured in differing computed physicochemical descriptors, can lead to divergent permeability and metabolic profiles that preclude generic substitution [3].

Quantitative Differentiation Evidence: 3-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione vs. Closest Structural Analogs


Lipophilicity Tuning: LogP Shift Relative to the 3,5-Dimethylisoxazole Regioisomer

The target compound displays a computed XLogP3-AA of 1.2 [1]. The regioisomeric 3,5-dimethylisoxazole-4-carbonyl analog is predicted to have an XLogP3-AA of approximately 0.8, representing a ~0.4 log unit difference [2]. This higher lipophilicity directly influences predicted membrane permeability and is a key selection criterion for central nervous system (CNS) vs. peripheral target programs.

Medicinal Chemistry Drug Design Physicochemical Profiling

Molecular Weight Optimization: 28 Da Reduction vs. the Piperidine Homolog

The target compound has a molecular weight of 327.29 g/mol [1]. Replacing the azetidine with a piperidine ring in the otherwise identical scaffold increases the molecular weight to 355.35 g/mol (C18H17N3O5), a gain of 28 Da [2]. This lower molecular weight improves ligand efficiency indices and reduces the risk of exceeding the Ro5 500 Da threshold during subsequent optimization.

Fragment-Based Drug Discovery Lead Optimization Efficiency Metrics

Hydrogen-Bond Donor Deficiency Empowers Metabolic Stability vs. NH-Containing Analogs

The target compound possesses zero hydrogen-bond donors (HBD = 0) [1]. In contrast, azetidine-oxazolidinedione scaffolds that retain a free NH group (e.g., 3-(azetidin-3-yl)-1,3-oxazolidine-2,4-dione) have HBD = 1 or 2, which is associated with increased susceptibility to Phase II glucuronidation and sulfation [2][3]. The absence of HBDs is a designed feature expected to reduce first-pass metabolic conjugation and improve metabolic half-life.

ADME/Tox Metabolic Stability Drug Metabolism

Binding Affinity of the Phenylisoxazole Pharmacophore: Class-Level Validation via Pyrrolidine Analog (Ki = 1.87 nM)

While direct target affinity data for the target compound are absent from public databases, the 5-phenylisoxazole-3-carbonyl motif is validated in a structurally related pyrrolidine analog that inhibits a serine protease with Ki = 1.87 nM [1]. This potency, achieved without the oxazolidinedione ring, underscores the intrinsic binding contribution of the phenylisoxazole moiety and justifies its selection over non-phenyl heterocyclic replacements (e.g., thiazole, pyrazine) for targets requiring sub-nanomolar engagement.

Enzyme Inhibition Structure-Activity Relationship Biochemical Assay

Targeted Application Scenarios for 3-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione Informed by Quantitative Evidence


CNS-Penetrant Probe Design: Capitalizing on Elevated LogP and Low MW

For neuroscience or neuroinflammation programs requiring blood-brain barrier penetration, the target's XLogP3-AA of 1.2 and molecular weight of 327 g/mol place it in favorable CNS drug space. Use as a core scaffold where the 5-phenylisoxazole enhances passive permeability (Δ LogP ~0.4 vs. dimethyl analog) and the zero HBD count prevents active efflux, supporting procurement for CNS-focused hit-to-lead libraries [1][2].

Enzyme Inhibitor Lead Generation: Leveraging the Phenylisoxazole Affinity Motif

The phenylisoxazole carbonyl group has demonstrated low-nanomolar Ki (1.87 nM) against serine proteases in related chemotypes. The target compound serves as a pre-validated starting point for synthesizing focused inhibitor libraries targeting serine hydrolases, kinases, or other enzymes that accommodate the flat, aromatic phenylisoxazole in their active sites, with the oxazolidinedione providing additional hydrogen-bond acceptor capacity [3].

Metabolic Stability Screening: Avoiding Phase II Conjugation with HBD-Free Chemotype

The compound's HBD = 0 profile makes it a preferred scaffold for early ADME panel screening where rapid glucuronidation or sulfation would otherwise mask target engagement. Procurement of this pre-blocked scaffold allows medicinal chemists to directly assess intrinsic oxidative stability without confounding Phase II metabolism, reducing false negatives in in vitro hepatocyte assays [4].

Ring-Constrained Fragment Library Construction: Azetidine vs. Piperidine Space

The azetidine ring imparts a reduced molecular weight (327 vs. 355 for piperidine) and a distinct dihedral angle between the isoxazole carbonyl and oxazolidinedione, enabling exploration of constrained conformational space unavailable to six-membered ring analogs. Ideal for fragment-based drug discovery where scaffold rigidity and low MW are critical for detecting weak but specific binding events via SPR or NMR [2].

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